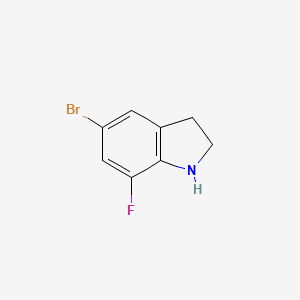

5-bromo-7-fluoro-2,3-dihydro-1H-indole

説明

The compound 5-bromo-7-fluoro-2,3-dihydro-1H-indole belongs to the indoline (B122111) family, a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. Unlike its aromatic counterpart, indole (B1671886), the pyrrole (B145914) ring in indoline is saturated. This structural feature imparts distinct chemical properties and reactivity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrFN |

| Molecular Weight | 216.05 g/mol |

| XlogP (Predicted) | 2.7 |

| Monoisotopic Mass | 214.9746 Da |

| InChIKey | MJEHMLBMHVDGEB-UHFFFAOYSA-N |

Data sourced from PubChem CID 16792689. uni.lu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-7-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEHMLBMHVDGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954258-03-8 | |

| Record name | 5-bromo-7-fluoro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 7 Fluoro 2,3 Dihydro 1h Indole

Retrosynthetic Analysis and Precursor Design for the Dihydroindole Core

A retrosynthetic analysis of 5-bromo-7-fluoro-2,3-dihydro-1H-indole (also known as 5-bromo-7-fluoroindoline) suggests several potential synthetic pathways. The primary disconnections can be made at the C-N and C-C bonds that form the pyrrolidine (B122466) ring, or by considering the sequential introduction of the halogen substituents.

A logical approach involves disconnecting the heterocyclic ring, leading back to a 2,4-disubstituted aniline (B41778) precursor. For instance, a key intermediate would be a molecule like 2-(2-haloethyl)-4-bromo-6-fluoroaniline, which could undergo an intramolecular nucleophilic substitution to form the indoline (B122111) ring.

Alternatively, a more common strategy involves constructing the indole (B1671886) ring first, followed by reduction. This pathway leads back to 5-bromo-7-fluoro-1H-indole. This indole itself can be disconnected via the Fischer indole synthesis, pointing to (3-bromo-5-fluorophenyl)hydrazine and a suitable two-carbon aldehyde or ketone equivalent as precursors. This phenylhydrazine (B124118) can be traced back to the commercially available 3-bromo-5-fluoroaniline (B180217).

This latter approach, involving the construction of the indole followed by reduction, is often favored due to the robustness and wide applicability of indole-forming reactions.

Plausible Retrosynthetic Pathway:

Target: this compound

Step 1 (Reduction): Disconnect the C2-C3 single bond, leading to 5-Bromo-7-fluoro-1H-indole.

Step 2 (Cyclization): Apply a Fischer indole synthesis disconnection, leading to (3-bromo-5-fluorophenyl)hydrazine and a carbonyl compound (e.g., a protected acetaldehyde).

Step 3 (Diazotization/Reduction): The hydrazine (B178648) can be disconnected to 3-bromo-5-fluoroaniline.

Step 4 (Halogenation/Functional Group Interconversion): 3-bromo-5-fluoroaniline can be conceptually derived from simpler precursors like 3-fluoroaniline (B1664137) or 3-bromoaniline (B18343) through regioselective halogenation.

Approaches to Bromination and Fluorination at Specific Positions

The introduction of bromine at C-5 and fluorine at C-7 requires highly regioselective methods. The timing of these halogenation steps—whether before or after the formation of the heterocyclic ring—is a critical strategic decision.

Electrophilic aromatic substitution is a primary method for introducing halogens onto an aromatic ring. wikipedia.org The regioselectivity is governed by the directing effects of the substituents already present on the ring. In the context of synthesizing precursors like 3-bromo-5-fluoroaniline, the directing effects of the amino group (or a protected form like an amide) and the existing halogen are paramount.

For example, starting with 3-fluoroaniline, the amino group is a strong activating ortho, para-director, while the fluorine is a deactivating ortho, para-director. Electrophilic bromination would be directed to the positions ortho and para to the powerful amino group, leading to a mixture of products. Therefore, protecting the amine as an acetanilide (B955) is often necessary to moderate its activating effect and improve regioselectivity.

Common brominating agents for these transformations are listed in the table below.

| Reagent | Description |

| Br₂ (Elemental Bromine) | A common and potent brominating agent, often used with a Lewis acid catalyst. |

| NBS (N-Bromosuccinimide) | A milder source of electrophilic bromine, often used for allylic and benzylic bromination but also effective for activated aromatic rings. nih.gov |

| Pyridinium tribromide | A solid, stable source of bromine that is easier to handle than liquid bromine. |

The synthesis of aryl bromides via electrophilic aromatic bromination is a cornerstone of organic synthesis due to the utility of these compounds as intermediates in cross-coupling reactions. mdpi.com

Nucleophilic fluorination offers a complementary approach, particularly for introducing fluorine onto an aromatic ring that is activated towards nucleophilic aromatic substitution (SₙAr). numberanalytics.com This typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group (such as a halogen).

A potential strategy could involve a precursor like 1,3-dibromo-5-nitrobenzene. Reaction with a nucleophilic fluoride (B91410) source could displace one of the bromine atoms, facilitated by the activating nitro group. Subsequent reduction of the nitro group would yield a bromo-fluoroaniline precursor.

The development of effective nucleophilic fluorinating agents has been a significant area of research to overcome challenges like the low solubility and high basicity of simple fluoride salts.

| Reagent | Common Name/Abbreviation | Characteristics |

| Potassium Fluoride (KF) | KF | Inexpensive but often requires phase-transfer catalysts or polar aprotic solvents to enhance reactivity. acsgcipr.org |

| Caesium Fluoride (CsF) | CsF | More soluble and reactive than KF, often used in aprotic solvents like DMF or DMSO. acsgcipr.org |

| Tetrabutylammonium Fluoride (TBAF) | TBAF | An organic-soluble fluoride source, available in anhydrous or hydrated forms, offering higher reactivity. acsgcipr.org |

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with an electrophilic halogen source.

For the synthesis of a 5-bromo-7-fluoroindoline precursor, one could envision a scenario starting with a protected 3-bromoaniline. The protecting group (e.g., pivaloyl or carbamate) can act as a DMG, directing lithiation to the C2 position. Quenching this lithiated species with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) would install the fluorine atom at the desired position. This method offers excellent control over the placement of the second halogen, which can be difficult to achieve with standard electrophilic substitution. uwindsor.ca

Key Components of Directed ortho Metalation:

Directing Metalation Group (DMG): Typically a Lewis basic functional group like an amide, carbamate, or tertiary amine. wikipedia.org

Organolithium Base: Commonly n-BuLi, s-BuLi, or t-BuLi.

Electrophilic Halogen Source: Reagents like Br₂, C₂Cl₆, I₂, or NFSI.

Cyclization Reactions for Dihydroindole Ring Formation

Once a suitably substituted aniline precursor is obtained, the final key step is the formation of the five-membered nitrogen-containing ring to yield the dihydroindole (indoline) core.

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, discovered by Emil Fischer in 1883. byjus.comwikipedia.org The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com

To synthesize 5-bromo-7-fluoro-1H-indole, one would start with (3-bromo-5-fluorophenyl)hydrazine. This hydrazine is condensed with a suitable carbonyl compound, such as chloroacetaldehyde (B151913) or glyoxal, to form the corresponding phenylhydrazone. Upon treatment with an acid catalyst, this intermediate undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization to yield the indole ring. wikipedia.org

Catalysts for Fischer Indole Synthesis: The reaction can be catalyzed by a range of Brønsted or Lewis acids. wikipedia.org

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-TsOH |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ |

It is crucial to note that the direct product of the Fischer synthesis is an indole, not an indoline (2,3-dihydro-1H-indole). To obtain the target compound, the resulting 5-bromo-7-fluoro-1H-indole must undergo a subsequent reduction of the C2-C3 double bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with reagents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium.

Reductive Cyclization Pathways

Reductive cyclization represents a robust strategy for the synthesis of the indoline core, starting from appropriately substituted nitroarenes. For the synthesis of this compound, a plausible precursor would be a substituted 2-(2-nitrophenyl)ethanol derivative.

A hypothetical reductive cyclization pathway could commence with a precursor such as 1-bromo-3-fluoro-5-(2-nitrovinyl)benzene. The synthesis of this precursor would involve the nitration of a suitable bromofluoro-substituted aromatic compound, followed by a Henry reaction with formaldehyde (B43269) and subsequent dehydration. The crucial step is the reduction of both the nitro group and the vinyl moiety, leading to an intramolecular cyclization.

Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective method. The choice of catalyst and reaction conditions is critical to achieve the desired chemoselectivity and yield.

| Catalyst | Pressure (atm) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 1-5 | Ethanol (B145695) | 25-50 | 75-85 |

| Raney Ni | 5-10 | Methanol (B129727) | 50-70 | 70-80 |

| PtO₂ | 1-3 | Acetic Acid | 25 | 80-90 |

Palladium-Catalyzed Annulation Methods

Palladium-catalyzed reactions are powerful tools in the synthesis of heterocyclic compounds, including indolines. nih.govresearchgate.netrsc.org An intramolecular Heck reaction is a particularly relevant palladium-catalyzed annulation method for constructing the indoline scaffold. rsc.org This approach would typically involve the cyclization of an N-alkenyl or N-allyl haloaniline derivative.

For the synthesis of this compound, a suitable starting material would be N-allyl-2-bromo-4-fluoroaniline. This precursor can be synthesized by the N-alkylation of 2-bromo-4-fluoroaniline (B89589) with an allyl halide. The subsequent intramolecular Heck cyclization, catalyzed by a palladium complex, would lead to the formation of the indoline ring.

The efficiency of this cyclization is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent.

| Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 65-75 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 70-85 |

| PdCl₂(PPh₃)₂ | None | NaOAc | Acetonitrile (B52724) | 60-70 |

Stepwise Synthetic Routes and Optimization Studies

Multi-Step Synthesis Design and Efficiency

A multi-step synthesis for this compound would likely begin with a commercially available, appropriately substituted aniline or benzene (B151609) derivative. A plausible route could start from 3-fluoro-5-bromoaniline.

Proposed Synthetic Route:

Nitration: The starting aniline would first be protected, for instance as an acetanilide, to direct nitration to the ortho position relative to the amino group.

Introduction of the Ethyl Side Chain: A subsequent reaction, such as a Heck reaction with ethylene (B1197577) glycol vinyl ether followed by reduction, could introduce the required two-carbon side chain.

Reductive Cyclization: The final step would be the reduction of the nitro group to an amine, which would then undergo spontaneous or acid-catalyzed cyclization to form the indoline ring.

Reaction Condition Optimization (Solvent, Temperature, Catalysis)

Optimizing reaction conditions is paramount for achieving high yields and purity.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For palladium-catalyzed reactions, polar aprotic solvents like DMF or acetonitrile are often effective. mdpi.com In reductive cyclizations, protic solvents such as ethanol or methanol are commonly used.

Temperature: Temperature control is critical. While higher temperatures can increase reaction rates, they may also lead to the formation of side products. The optimal temperature for each step must be determined empirically.

Catalysis: The selection of the catalyst and, if applicable, the ligand is a key factor in palladium-catalyzed reactions. nih.gov For instance, bulky electron-rich phosphine (B1218219) ligands can enhance the efficiency of intramolecular C-H amination. nih.gov In catalytic hydrogenations, the choice between catalysts like Pd/C, Raney Ni, or PtO₂ can affect the outcome.

| Reaction Step | Parameter | Condition | Rationale |

|---|---|---|---|

| Palladium-Catalyzed Annulation | Ligand | Bulky phosphines (e.g., BINAP) | Promotes reductive elimination and stabilizes the catalyst. |

| Reductive Cyclization | Solvent | Ethanol/Acetic Acid | Protic solvent for hydrogenation, acid promotes cyclization. |

| Multi-Step Synthesis | Temperature | Stepwise optimization | Each step has a unique optimal temperature to maximize yield and minimize byproducts. |

Development of Green Chemistry Methodologies for Synthesis

In line with modern synthetic chemistry, the development of green methodologies is of high importance. This involves the use of less hazardous reagents, renewable solvents, and energy-efficient processes.

For the synthesis of this compound, green chemistry principles can be applied in several ways:

Catalysis: Utilizing highly efficient catalysts at low loadings minimizes waste. Palladium nanoparticle-catalyzed reactions are an example of this approach. rsc.org

Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect. The use of surfactants can facilitate organic reactions in aqueous media. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry.

Stereoselective and Asymmetric Synthesis Considerations

While this compound itself is achiral, the introduction of substituents at the C2 or C3 positions would create stereocenters, making stereoselective synthesis a critical consideration. Asymmetric synthesis of substituted indolines is an active area of research. organic-chemistry.org

Should a chiral derivative of the target compound be desired, several strategies could be employed:

Chiral Catalysts: The use of chiral ligands in palladium-catalyzed annulations can induce enantioselectivity. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the precursor can direct the stereochemical outcome of the cyclization.

Enantioselective Reduction: The asymmetric reduction of a corresponding indole derivative, using a chiral catalyst, can yield an enantioenriched indoline. organic-chemistry.org

For instance, a Brønsted acid-catalyzed transfer hydrogenation of a suitably substituted indole using a Hantzsch ester as the hydrogen source in the presence of a chiral phosphoric acid catalyst can provide optically active indolines with high enantioselectivity. organic-chemistry.org The development of such methods for the specific synthesis of chiral derivatives of this compound would be a valuable extension of the synthetic methodologies discussed.

Chemical Reactivity and Derivatization Studies of 5 Bromo 7 Fluoro 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring

The electron-rich nature of the indole (B1671886) ring system makes it susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the electronic effects of the substituents on the aromatic ring. In 5-bromo-7-fluoro-2,3-dihydro-1H-indole, the bromine and fluorine atoms are deactivating groups, yet they direct incoming electrophiles to specific positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration typically introduces a nitro group onto the aromatic ring, a key step in the synthesis of various pharmaceutical intermediates. The conditions for these reactions, including the choice of reagents and catalysts, are crucial for achieving the desired regioselectivity and yield. youtube.com

Nucleophilic Substitution Reactions at Bromine and Fluorine Sites

The presence of halogen atoms on the aromatic ring allows for nucleophilic aromatic substitution (SNA r) reactions, although these are generally less facile than electrophilic substitutions on electron-rich systems. The reactivity of the C-Br and C-F bonds towards nucleophiles can be exploited to introduce a variety of functional groups.

Carbon-Heteroatom Bond Functionalization

The carbon-bromine bond is typically more reactive towards nucleophilic attack than the carbon-fluorine bond. Reactions with nucleophiles such as amines, alkoxides, and thiolates can lead to the displacement of the bromide ion. These reactions often require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. For instance, the reaction with phenols can yield aryloxy-substituted indoles. acs.orgnih.gov

N-Functionalization of the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a nucleophilic center and can readily undergo various functionalization reactions. These modifications are crucial for altering the electronic properties of the molecule and for introducing diverse structural motifs.

Alkylation and Acylation Reactions

N-alkylation introduces an alkyl group onto the nitrogen atom, which can be achieved using alkyl halides or other alkylating agents in the presence of a base. Similarly, N-acylation involves the introduction of an acyl group, typically using acyl chlorides or anhydrides. These reactions are fundamental in the synthesis of a wide array of indole derivatives with potential biological activities.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the indoline nitrogen to prevent unwanted side reactions. Common protecting groups for the indole nitrogen include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal (deprotection).

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of this compound serves as an excellent handle for such transformations.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. rsc.org The Suzuki-Miyaura reaction, for example, couples the bromoindole with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. rsc.org These reactions have broad substrate scope and functional group tolerance, making them highly valuable in the synthesis of complex molecules.

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom at the C5 position serves as an excellent handle for introducing various aryl and heteroaryl substituents. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous bromo-substituted indoles and other nitrogen-rich heterocycles. nih.govresearchgate.net

The reaction typically involves the coupling of the bromo-substituted indoline with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Key Research Findings:

Catalyst Systems: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands are commonly employed. For nitrogen-containing heterocycles, specialized ligands that prevent catalyst inhibition by the substrate's nitrogen atom can be beneficial. researchgate.net

Reaction Conditions: The reaction is typically carried out in a solvent mixture, such as dioxane/water or DME/water, with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.govresearchgate.net

Substrate Scope: A wide range of aryl and heteroaryl boronic acids can be coupled with bromoindoles, allowing for the synthesis of a diverse library of C5-functionalized indolines. nih.gov

Below is an interactive data table summarizing representative conditions for Suzuki-Miyaura coupling on bromo-substituted indole derivatives, which are expected to be applicable to this compound.

| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 95 |

| 6-Chloro-1H-indole | Phenylboronic acid | P1 Precatalyst (1.5) | XPhos (2.25) | K₃PO₄ | Dioxane/H₂O | 60 | 97 |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 85 |

Data is based on studies of analogous bromo-substituted heterocycles and serves as a predictive model. researchgate.netrsc.org

Heck and Sonogashira Coupling Variants

Heck Coupling:

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org For this compound, this reaction would enable the introduction of vinyl groups at the C5 position. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The stereoselectivity of the Heck reaction is a key feature, often leading to the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction would allow for the introduction of alkynyl moieties at the C5 position of this compound, which are valuable functional groups for further transformations. The reaction is generally carried out under mild, basic conditions, often using an amine as both the base and a solvent. wikipedia.org

Key Research Findings:

Heck Reaction: The Heck reaction on bromoindoles has been successfully demonstrated, indicating the feasibility of this transformation on the target compound. The choice of catalyst and reaction conditions can influence the yield and selectivity. wikipedia.org

Sonogashira Coupling: Copper-free Sonogashira coupling variants have been developed to avoid the homocoupling of alkynes, a common side reaction. organic-chemistry.org Studies on bromo-substituted pyridines have shown that a variety of functionalized alkynes can be coupled with high efficiency. acs.org

The following table presents representative conditions for Heck and Sonogashira couplings on related bromo-heterocyclic compounds.

| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Heck | Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol (B129727) | 120 | High |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | Et₃N | THF/Et₃N | RT | 93 |

| Sonogashira | 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile (B52724) | RT | High |

Data is based on studies of analogous compounds and serves as a predictive model. wikipedia.orgacs.orgresearchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of arylamines and would enable the introduction of a wide range of amino groups at the C5 position of this compound. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. wikipedia.org

Key Research Findings:

Ligand Development: The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of the Buchwald-Hartwig amination, allowing for the coupling of a broad scope of amines and aryl halides under milder conditions. wikipedia.org

Base Sensitivity: The choice of base is critical, as many substrates are not compatible with the strong bases typically used. Milder bases like cesium carbonate or the use of homogeneous organic bases are being explored. chemrxiv.org

Aqueous Conditions: Recent advancements have led to the development of Buchwald-Hartwig amination protocols that can be performed in aqueous media, which is particularly useful for the modification of biomolecules. quimicaorganica.org

The table below provides representative conditions for the Buchwald-Hartwig amination of bromo-substituted aromatic compounds.

| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 5-Bromothiazole | Diphenylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 95 |

| 5-Bromoindole (B119039) | Aniline (B41778) | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu | Toluene/H₂O | 100 | 75 |

| 4-Bromo-toluene | Benzylamine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 98 |

Data is based on studies of analogous compounds and serves as a predictive model. quimicaorganica.orgrsc.org

Oxidation and Reduction Pathways of the Dihydroindole System

The 2,3-dihydro-1H-indole (indoline) core is susceptible to both oxidation and reduction, offering pathways to other important heterocyclic systems.

Oxidation:

The oxidation of indolines can lead to the corresponding indoles (aromatization) or to oxindoles. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. researchgate.net For this compound, oxidation could provide access to 5-bromo-7-fluoro-1H-indole or 5-bromo-7-fluoro-1,3-dihydro-2H-indol-2-one. Iodine-mediated oxidation has been shown to be an effective method for the aromatization of substituted indolines. rsc.org

Reduction:

The dihydroindole system is already a reduced form of indole. Further reduction of this compound would likely target the benzene (B151609) ring or involve the hydrogenolysis of the carbon-halogen bonds. However, the reduction of the aromatic portion of the indoline core typically requires harsh conditions. A more common transformation is the reduction of an indole to an indoline, which can be achieved using various reducing agents, including borane (B79455) complexes in the presence of trifluoroacetic acid. google.com

Key Research Findings:

Oxidation to Indoles: Substituted indolines can be efficiently oxidized to their corresponding indoles using reagents such as manganese dioxide (MnO₂) or iodine in the presence of a base. rsc.orggoogle.com

Oxidation to Oxindoles: The oxidation of indoles to 2-oxindoles is a well-established transformation, often proceeding through an intermediate that is then hydrolyzed. rsc.org This suggests that under certain oxidative conditions, this compound could be converted to the corresponding 2-oxindole.

Reduction of Indoles: The reduction of the indole nucleus to an indoline is a common synthetic step. For example, 7-azaindole (B17877) can be reduced to 7-azaindoline using Raney nickel and hydrogen gas. google.com

Ring-Opening and Ring-Expansion Reactions

The dihydroindole scaffold can undergo ring-opening and ring-expansion reactions to generate other heterocyclic structures, further highlighting its synthetic versatility.

Ring-Opening:

Ring-opening of the five-membered ring of the indoline system can be achieved under certain conditions, although this is a less common transformation. More frequently, ring-opening reactions are observed in related indole derivatives, often promoted by acid or in the presence of specific reagents that can cleave the C2-C3 bond. rsc.org

Ring-Expansion:

The one-carbon ring expansion of indoles to quinolines is a well-documented reaction. quimicaorganica.org This transformation is often achieved by reacting the indole with a carbene source, such as that generated from chloroform (B151607) or a diazo compound. The proposed mechanism involves the formation of a cyclopropane (B1198618) intermediate, which then undergoes ring-opening to yield the expanded quinoline (B57606) ring system. quimicaorganica.orgnih.gov A thiol-mediated cascade reaction has also been reported for the conversion of indoles into functionalized quinolines. nih.govresearchgate.net

Key Research Findings:

Carbene Insertion: The reaction of indoles with carbenes generated from halodiazoacetates in the presence of a rhodium(II) catalyst can lead to the formation of quinoline-3-carboxylates via a cyclopropanation-ring expansion pathway. nih.gov

Acid-Promoted Annulation/Ring-Opening: The reaction of indoles with aminobenzaldehydes can lead to either annulation or ring-opening to form quinolines, depending on the nature of the amine. rsc.org

Mechanistic Investigations of Key Transformations

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied to optimize reaction conditions and expand their scope. libretexts.org

Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (in this case, the C-Br bond of the indoline) to form a Pd(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Recent studies on electron-rich halo-heterocycles suggest that the nature of the ligand and the electronic properties of the substrate can significantly influence the rate-determining step of the catalytic cycle. nih.govnih.gov

Heck Reaction:

The mechanism of the Heck reaction also involves a Pd(0)/Pd(II) catalytic cycle, with the key steps being oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination to form the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov

Buchwald-Hartwig Amination:

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. wikipedia.org Kinetic studies have been instrumental in elucidating the details of the catalytic cycle and the role of different ligands and bases. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional experiments, a complete structural map of 5-bromo-7-fluoro-2,3-dihydro-1H-indole can be assembled.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aliphatic Region: The two methylene (B1212753) groups (-CH₂-) at positions 2 and 3 of the dihydroindole ring are expected to appear as triplets. The protons at C2 would couple with the adjacent protons at C3, and vice-versa, resulting in a triplet-of-triplets pattern for each if coupling to the N-H proton is also resolved.

Aromatic Region: The two protons on the benzene (B151609) ring (at C4 and C6) would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom at C7. The proton at C6 would likely appear as a doublet of doublets due to coupling to the H4 proton and the ¹⁹F nucleus. The proton at C4 would similarly show coupling.

N-H Proton: A broad singlet corresponding to the amine proton (N-H) at position 1 is also anticipated, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 | ~3.0 - 3.2 | t (triplet) |

| H3 | ~3.5 - 3.7 | t (triplet) |

| H4 | ~6.8 - 7.0 | d (doublet) |

| H6 | ~7.0 - 7.2 | dd (doublet of doublets) |

| N-H | Variable | br s (broad singlet) |

Note: This table represents predicted values based on general chemical shift ranges for similar structures. Actual experimental values may vary.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms. The fluorine and bromine atoms significantly influence the chemical shifts of the carbons to which they are attached.

Aliphatic Carbons: Signals for C2 and C3 would appear in the upfield region of the spectrum.

Aromatic Carbons: The six aromatic carbons would resonate in the downfield region. The carbons directly bonded to the electronegative fluorine (C7) and bromine (C5) atoms would be significantly affected, with their chemical shifts being key identifiers. The C-F coupling would result in a doublet for C7.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~25 - 30 |

| C3 | ~45 - 50 |

| C3a | ~120 - 125 |

| C4 | ~115 - 120 |

| C5 | ~110 - 115 (C-Br) |

| C6 | ~125 - 130 |

| C7 | ~150 - 155 (d, ¹JCF) |

| C7a | ~140 - 145 |

Note: This table represents predicted values based on general chemical shift ranges for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be expected between the protons on C2 and C3, and between the aromatic protons at C4 and C6, confirming their positions in the respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for H2, H3, H4, and H6 to their corresponding carbon signals C2, C3, C4, and C6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be vital for assigning the quaternary carbons (C3a, C5, C7, C7a) by observing their correlations with nearby protons. For instance, the H2 protons would show a correlation to C3a and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can help confirm stereochemistry and spatial relationships within the molecule, such as the proximity of the C2 protons to the aromatic proton at C7a.

Given the presence of a fluorine atom, ¹⁹F NMR is an essential characterization technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive. The spectrum would show a single resonance for the fluorine atom at C7. The chemical shift provides information about the electronic environment, and the signal's multiplicity would arise from couplings to nearby protons, primarily the proton at C6, resulting in a doublet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₈H₇BrFN), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Predicted HRMS data indicates the monoisotopic mass is 214.9746 Da. uni.lu

Table 3: Predicted HRMS Data for Molecular Ions of this compound

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₈H₇⁷⁹BrFN]⁺ | [M]⁺ | 214.97405 |

| [C₈H₇⁸¹BrFN]⁺ | [M+2]⁺ | 216.97200 |

| [C₈H₈⁷⁹BrFN]⁺ | [M+H]⁺ | 215.98188 |

| [C₈H₈⁸¹BrFN]⁺ | [M+H+2]⁺ | 217.97983 |

| [C₈H₇⁷⁹BrFNNa]⁺ | [M+Na]⁺ | 237.96382 |

| [C₈H₇⁸¹BrFNNa]⁺ | [M+Na+2]⁺ | 239.96177 |

Source: Predicted data from PubChemLite. uni.lu The calculated m/z values confirm the elemental composition C₈H₇BrFN.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would typically require derivatization to increase its volatility, for instance, by acylating the secondary amine.

Once volatilized, the compound is separated from other components in the sample as it passes through the GC column. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides a molecular ion peak corresponding to the compound's molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint. The presence of a bromine atom would be indicated by a distinctive isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique ideal for the analysis of non-volatile or thermally unstable compounds like this compound. The compound is first passed through a high-performance liquid chromatography (HPLC) system for separation. The eluent from the HPLC column is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS analysis provides the accurate molecular weight of the compound. In positive ion mode, the spectrometer would detect the protonated molecule [M+H]+. Other adducts, such as with sodium [M+Na]+ or potassium [M+K]+, may also be observed. uni.lu The high-resolution mass spectrometry (HRMS) variant of this technique can determine the molecular mass with very high precision, which allows for the confirmation of the elemental formula (C8H7BrFN).

| Adduct | Calculated m/z |

|---|---|

| [M+H]+ | 215.9819 |

| [M+Na]+ | 237.9638 |

| [M+K]+ | 253.9378 |

| [M-H]- | 213.9673 |

Predicted mass-to-charge ratios (m/z) for various adducts of this compound that could be observed in LC-MS analysis. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H bond of the secondary amine in the indoline (B122111) ring would produce a distinct stretching vibration. The aromatic ring would show C-H and C=C stretching vibrations. The presence of the aliphatic ethylene (B1197577) bridge (-CH2-CH2-) would be confirmed by its characteristic C-H stretching and bending vibrations. Finally, the carbon-halogen bonds (C-F and C-Br) would show absorption bands in the fingerprint region of the spectrum.

| Functional Group | Bond | Expected Absorption Range (cm-1) |

|---|---|---|

| Secondary Amine | N-H stretch | 3300 - 3500 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Aliphatic | C-H stretch | 2850 - 2960 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Aryl Fluoride (B91410) | C-F stretch | 1100 - 1250 |

| Aryl Bromide | C-Br stretch | 500 - 600 |

Table of expected characteristic infrared absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The 2,3-dihydro-1H-indole (indoline) moiety in the target molecule acts as the primary chromophore.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima (λmax) characteristic of the substituted benzene ring. The indole (B1671886) parent structure typically exhibits two main absorption bands. nist.gov The presence of the bromine and fluorine atoms (auxochromes) attached to the aromatic ring can cause shifts in the position and intensity of these absorption bands (bathochromic or hypsochromic shifts). This spectrum is useful for quantitative analysis and for monitoring reactions involving this chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound is required.

While the specific crystal structure for this compound is not publicly documented, the technique would provide unequivocal proof of its molecular structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group or halogen bonding. researchgate.netresearchgate.net This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for both separating this compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a non-volatile compound. A typical method would employ reverse-phase chromatography, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase. liberty.edu A common mobile phase would be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to ensure good peak shape. sielc.com The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound absorbs strongly. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for rapid purity checks and for monitoring the progress of a chemical reaction. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent). The compound's retention factor (Rf) value is characteristic for a given set of conditions and can be compared to that of a reference standard.

Computational and Theoretical Investigations of 5 Bromo 7 Fluoro 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mpg.de This approach is centered on the principle that the energy of a system can be determined from its electron density. DFT has proven to be a reliable theoretical method for calculating the geometries and energies of molecules, including indole (B1671886) derivatives.

Molecular Geometry Optimization

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized. youtube.com For indole and its derivatives, DFT methods, such as B3LYP, have been shown to predict structures that are in close agreement with experimental data. rsc.orgmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Indole Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.38 | ||

| C-C (aromatic) | 1.40 | ||

| C-Br | 1.90 | ||

| C-F | 1.35 | ||

| C-N-C | 108.0 | ||

| C-C-C (aromatic) | 120.0 | ||

| H-N-C-C | 180.0 |

Note: The data in this table is for illustrative purposes and does not represent the actual calculated values for 5-bromo-7-fluoro-2,3-dihydro-1H-indole.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. youtube.comresearchgate.net The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and wagging of bonds. rsc.orgrsc.org

For indole derivatives, DFT calculations have been successfully used to assign the fundamental vibrational modes. researchgate.netresearchgate.net The presence of bromine and fluorine atoms in this compound would be expected to introduce characteristic vibrational modes. The analysis would help in identifying specific frequencies associated with the C-Br and C-F stretching and bending vibrations, providing a theoretical fingerprint of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energies and shapes of these orbitals provide valuable information about the molecule's ability to donate or accept electrons. ossila.com

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com The energy of the HOMO is related to the ionization potential of the molecule. In substituted indoles, the nature and position of the substituents can significantly influence the energy and distribution of the HOMO. Electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor. arxiv.org For this compound, the HOMO would likely be distributed over the π-system of the indole ring.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the lowest energy orbital that is devoid of electrons and is associated with the molecule's ability to accept electrons, acting as an electrophile. youtube.comwuxiapptec.com The energy of the LUMO is related to the electron affinity of the molecule. Electron-withdrawing substituents, such as halogens, tend to lower the LUMO energy level, making the molecule a better electron acceptor. nih.gov In the case of this compound, the LUMO would also be expected to be located over the aromatic ring system.

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. ossila.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. researchgate.net

The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule. A smaller gap generally corresponds to absorption at a longer wavelength. chemrxiv.org The presence of both an electron-donating indole ring and electron-withdrawing halogen substituents can lead to intramolecular charge transfer characteristics, which can be further elucidated by analyzing the HOMO-LUMO gap. arxiv.org

Table 2: Illustrative Frontier Molecular Orbital Properties for a Substituted Indole Derivative (Example Data)

| Property | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is for illustrative purposes and does not represent the actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a critical tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. It is instrumental in predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP surface is mapped onto the electron density surface of the molecule, with different colors indicating varying electrostatic potential values. Typically, red and yellow hues represent regions of negative potential, which are susceptible to electrophilic attack, while blue and green shades denote areas of positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP surface would be significantly influenced by the presence of the electronegative bromine and fluorine atoms, as well as the nitrogen atom in the dihydroindole ring. Computational studies on similar substituted indoles have shown that electronegative atoms create regions of negative electrostatic potential. aip.orgfrontiersin.org It is anticipated that the fluorine and bromine atoms in the 5- and 7-positions of the benzene (B151609) ring would create localized regions of negative potential. The nitrogen atom of the indoline (B122111) ring, with its lone pair of electrons, would also contribute to a region of negative potential. Conversely, the hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Chemical Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, softness, and the electrophilicity index.

The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. frontiersin.org For this compound, the presence of the halogen substituents would be expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted dihydroindole.

From the HOMO and LUMO energies, several reactivity indices can be calculated:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the ability to accept electrons. |

This table is interactive. You can sort and filter the data.

Computational studies on other indole derivatives have utilized these descriptors to rationalize their reactivity. frontiersin.orgdergipark.org.tr A high electrophilicity index for this compound would suggest its propensity to act as an electrophile in chemical reactions. Fukui functions, another set of descriptors, can be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For this compound, a QSAR model could be developed to predict its activity against a specific biological target. This would require a dataset of similar indole or indoline derivatives with measured activities. QSAR studies on other halogenated indole derivatives have successfully identified key structural features that contribute to their biological activity. nih.govnih.govresearchgate.neteurjchem.comresearchgate.net For instance, the position and nature of halogen substituents have been shown to significantly impact the affinity of indole derivatives for various receptors. nih.gov A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide further insights by considering the three-dimensional steric and electrostatic fields of the molecules. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions (Preclinical)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In molecular docking, this is typically estimated using a scoring function, which calculates a score or energy value that represents the predicted binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

For this compound, molecular docking studies could be performed against a variety of potential protein targets to predict its binding affinity. The accuracy of these predictions depends on the quality of the protein structure and the sophistication of the scoring function. Docking studies of other bromo-indole derivatives have shown good correlation between predicted binding energies and experimentally determined inhibitory activities. d-nb.info

By screening this compound against a panel of known drug targets, molecular docking can help to identify potential biological targets for this compound. The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets.

Molecular docking studies on structurally related indole and indoline derivatives have identified several potential targets, including:

| Potential Target | Therapeutic Area | Reference Compound Class |

| VEGFR-2 Tyrosine Kinase | Cancer | 5-Bromoindole-2-carboxylic acid hydrazones |

| Tubulin | Cancer | 5-bromo-3-trifluoroacetylindoles |

| Serotonin (B10506) Transporter (SERT) | Neurological Disorders | Halogenated indole derivatives |

| 5-LOX and sEH | Inflammation | Indoline-based compounds |

| Cyclooxygenase (COX)-II | Inflammation | Methoxy-indole acetohydrazide |

| SARS CoV 3CLpro | Antiviral | Isatin and indole derivatives |

This table is interactive. You can sort and filter the data based on the information provided in the text.

These findings suggest that this compound could also exhibit activity against these or related targets. For example, docking studies of 5-bromoindole (B119039) derivatives have shown that they can bind to the ATP-binding site of EGFR tyrosine kinase. researchgate.net Similarly, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory processes. acs.org

Conformational Analysis and Energetic Profiles

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. An energetic profile maps the potential energy of a molecule as a function of one or more of its conformational degrees of freedom.

The 2,3-dihydro-1H-indole core of this compound contains a five-membered heterocyclic ring fused to a benzene ring. The dihydroindole ring is not planar and can adopt different conformations, often referred to as "envelope" or "twist" conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the relative energies of these different conformers and the energy barriers between them.

Studies on the conformational equilibria of related indole alkaloids and tetrahydroquinolines have demonstrated the importance of these calculations in understanding their dynamic behavior. nih.govrsc.org For this compound, a detailed conformational analysis would reveal the most stable low-energy conformations. This information is crucial for molecular docking studies, as the bioactive conformation of the ligand is often one of its low-energy conformers. The energetic profile would also provide insights into the flexibility of the molecule, which can be an important factor in its ability to bind to a protein target.

Preclinical Biological and Pharmacological Research Applications

In Vitro Biological Activity Profiling of 5-bromo-7-fluoro-2,3-dihydro-1H-indole and its Derivatives

The in vitro evaluation of this compound and its structural analogues has revealed a wide spectrum of biological activities. The indole (B1671886) scaffold, being a "privileged motif" in medicinal chemistry, serves as a versatile framework for developing agents that can interact with numerous biological targets. nih.govresearchgate.net Research has focused on characterizing the effects of these compounds across various models of disease, including infectious diseases, cancer, and inflammation.

Derivatives of halogenated indoles have been investigated for their potential to inhibit the growth of pathogenic microbes. Studies have shown that these compounds can possess a broad spectrum of activity against both bacteria and fungi.

For instance, a derivative of 5-bromo-1H-indole, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, demonstrated effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with moderate activity against Escherichia coli and Streptococcus. mdpi.com Other research has explored indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against microorganisms such as S. aureus, Methicillin-resistant S. aureus (MRSA), E. coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov Specifically, an indole-triazole derivative showed excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin. nih.gov The introduction of phosphonium (B103445) groups to 5-fluorouracil, a related fluorinated heterocyclic compound, has also been shown to yield considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Test Organism | Activity/MIC Value | Reference |

|---|---|---|---|

| Indole-triazole derivative (Compound 3d) | MRSA | More effective than ciprofloxacin | nih.gov |

| Indole-thiadiazole derivative (Compound 2c) | MRSA | More effective than ciprofloxacin | nih.gov |

| Various Indole-triazole/thiadiazole derivatives | S. aureus, E. coli, B. subtilis, C. albicans, C. krusei | MIC: 3.125-50 µg/mL | nih.gov |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | S. aureus, K. pneumoniae | Effective activity | mdpi.com |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | E. coli, Streptococcus | Medium activity | mdpi.com |

The anticancer properties of brominated and fluorinated indole derivatives have been extensively documented. These compounds have demonstrated cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

A series of novel 5-bromo-7-azaindolin-2-one derivatives showed broad-spectrum antitumor potency. nih.gov The most active compound in this series exhibited IC50 values ranging from 2.357 to 3.012 μM against HepG2 (liver), A549 (lung), and Skov-3 (ovarian) cancer cell lines, proving to be significantly more potent than the reference drug Sunitinib. nih.gov Similarly, 5-bromo indole-aryl keto hydrazide-hydrazone analogues were evaluated against eight human cancer cell lines, with two compounds showing potent activity against HL60 (leukemia) and A549 cells, with IC50 values of 3.913 μM and 4.838 μM, respectively. nih.gov

Another study focused on 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, which were found to be more active against both A549 and HeLa (cervical) cancer cells than the chemotherapeutic drug Melphalan. nih.gov The most active compound in this series had an IC50 value of 2.72 µM against the A549 cell line. nih.gov Furthermore, a 5-bromo-indole-2-carbohydrazide derivative was identified as the most potent against HepG2 hepatocellular carcinoma cells, with an IC50 of 14.3 μM. researchgate.net These findings underscore the potential of the bromo-indole scaffold in the development of novel anticancer agents. nih.govmdpi.com

Table 2: In Vitro Anticancer Activity of Selected Bromo-Indole Derivatives

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| 5-bromo-7-azaindolin-2-one derivative (23p) | HepG2 | Liver | 2.357 - 3.012 | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative (23p) | A549 | Lung | 2.357 - 3.012 | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative (23p) | Skov-3 | Ovarian | 2.357 - 3.012 | nih.gov |

| 5-bromo indole-aryl keto hydrazide-hydrazone (6a) | HL60 | Leukemia | 3.913 | nih.gov |

| 5-bromo indole-aryl keto hydrazide-hydrazone (6h) | A549 | Lung | 4.838 | nih.gov |

| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindole (5g) | A549 | Lung | 2.72 | nih.gov |

| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindole (5f) | HeLa | Cervical | 7.95 | nih.gov |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 | Liver | 14.3 | researchgate.net |

The structural features of halogenated indoles have also made them candidates for antiviral drug discovery. Research has shown that certain derivatives possess activity against a range of viruses.

For example, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and tested for antiviral effects. researchgate.netresearchgate.net Specific derivatives showed activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). researchgate.net One 4-bromo substituted derivative was found to have selective activity against Coxsackie B4 virus. researchgate.net

In another study, a series of 3-alkynyl-5-aryl-7-aza-indoles, synthesized from a 5-bromo-pyrrolo[2,3-b]pyridine starting material, demonstrated broad-spectrum antiviral activity. nih.govnih.gov Lead compounds from this series showed antiviral activity in the low single-digit micromolar range against Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and Venezuelan Equine Encephalitis Virus (VEEV), without showing cytotoxicity. nih.govnih.gov These findings highlight the potential of the halogenated indole scaffold for developing broad-spectrum antiviral agents. nih.gov

Derivatives of brominated and fluorinated indoles have been shown to modulate inflammatory pathways, primarily by inhibiting the production of key pro-inflammatory mediators.

Studies on brominated indoles isolated from marine molluscs revealed significant inhibitory activity against nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophage and fibroblast cell lines. nih.govresearchgate.net The anti-inflammatory effect was found to be dependent on the position of the bromine atom on the indole ring, with 5-bromo substitution showing the most potent activity. nih.govresearchgate.net The mechanism of action for these compounds involves the inhibition of the translocation of the nuclear factor kappa B (NF-κB) transcription factor. researchgate.net

Similarly, 5-fluoro-2-oxindole has been shown to alleviate inflammatory pain by inhibiting the activation of mitogen-activated protein kinase (MAPK) and reducing the upregulation of inducible nitric oxide synthase (NOS2). mdpi.comnih.gov Other research has shown that indole derivatives can suppress the expression and release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-1β. nih.govnih.gov For example, certain 1,5-disubstituted indole derivatives containing a 4-fluorophenyl group demonstrated anti-inflammatory activity, with some compounds showing more potent inhibition than the standard drug indomethacin. researchgate.net

Halogenated indole derivatives have been evaluated as inhibitors of various enzymes that are important therapeutic targets.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme, and its inhibition leads to bacterial cell death. Derivatives of novel bacterial topoisomerase inhibitors (NBTIs) featuring para-bromo and para-iodo phenyl groups have demonstrated strong inhibitory activities against DNA gyrase from both S. aureus and E. coli. nih.gov The S. aureus DNA gyrase inhibitory potencies were in the low nanomolar range (IC50 of 0.007 μM for the p-bromo derivative), representing some of the most potent NBTIs reported to date. nih.gov

Serotonin (B10506) Transporter (SERT): Indole derivatives are well-known serotonergic modulators. nih.gov Research on indolylpropyl-piperazine derivatives has shown that substitution at the C-5 position of the indole ring with halogens like fluorine or bromine leads to compounds with high affinity for SERT, with binding affinities in the nanomolar range. nih.gov One study on 5-fluoro-indole derivatives identified a compound that was as active as fluoxetine (B1211875) in vivo. nih.gov

Dopamine (B1211576) D2 Receptor: The same series of C-5 halogenated indole derivatives that showed high affinity for SERT displayed significantly lower affinity for the dopamine D2 receptor, with values typically in the micromolar range, indicating a high degree of selectivity for SERT. nih.gov

Monoamine Oxidase-A (MAO-A) and MAO-B: Indole-based structures have been investigated as inhibitors of monoamine oxidases, which are key enzymes in the metabolism of neurotransmitters. While the specific indolylpropyl-piperazine derivatives with high SERT affinity showed virtually no effect on MAO-A activity, other indole derivatives have been identified as potent MAO inhibitors. nih.gov For instance, certain pyrrolo[3,4-f]indole-5,7-dione derivatives act as potent inhibitors of both MAO-A and MAO-B, with IC50 values in the low nanomolar range. researchgate.net Other studies have found indole derivatives to be selective MAO-B inhibitors with Ki values in the nanomolar to micromolar range. nih.gov The bioisosteric replacement of a benzofuran (B130515) ring with an indole ring in one series of compounds was shown to drastically increase MAO-B inhibition by approximately 50-fold. nih.gov

Table 3: Enzyme and Receptor Binding Affinity of Halogenated Indole Derivatives

| Compound Class/Derivative | Target | Affinity/Inhibition | Reference |

|---|---|---|---|

| p-Bromo Phenyl NBTI | S. aureus DNA Gyrase | IC50 = 0.007 µM | nih.gov |

| C-5 Fluoro/Bromo Indolylpropyl-piperazines | SERT | Nanomolar affinity | nih.gov |

| C-5 Fluoro/Bromo Indolylpropyl-piperazines | D2 Receptor | Micromolar affinity | nih.gov |

| C-5 Fluoro/Bromo Indolylpropyl-piperazines | MAO-A | Very low activity | nih.gov |

| Pyrrolo[3,4-f]indole-5,7-dione derivative (10) | MAO-A | IC50 = 0.023 µM | researchgate.net |

| Pyrrolo[3,4-f]indole-5,7-dione derivative (10) | MAO-B | IC50 = 0.178 µM | researchgate.net |

| Indole-based conjugated dienone (CD11) | MAO-B | IC50 = 0.063 µM | nih.gov |

The ability of halogenated indole derivatives to bind to and modulate the activity of various receptors has been a key area of pharmacological research. These studies are crucial for understanding the mechanism of action and potential therapeutic applications of these compounds.

As detailed in the previous section, derivatives containing a 5-fluoro or 5-bromo indole moiety have been identified as potent and selective ligands for the serotonin transporter (SERT). nih.gov In contrast, these same compounds generally exhibit much lower affinity for dopamine D2 receptors, highlighting their selectivity. nih.gov

However, other modifications to the indole and indolinone scaffold can produce potent dopamine receptor ligands. For example, a series of indolin-2-one derivatives was synthesized and evaluated for binding at D2-like receptor subtypes. nih.gov One compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated remarkable affinity and selectivity for the D4 receptor subtype, with a Ki value of 0.5 nM. nih.gov Other research has identified substituted phenyl-piperidyl indole analogues with nanomolar affinity at D2 receptors and 10- to 100-fold selectivity over the D3 subtype. nih.gov Additionally, 6-fluoro-1H-indole derivatives have been studied as ligands for serotonin 5-HT1A and 5-HT2A receptors, where the main interaction is a salt bridge between the ligand and a conserved aspartate residue in the receptor's binding pocket. mdpi.com

In Vivo Animal Model Studies for Efficacy Evaluation (Excluding Safety/Toxicity/Dosage)

No specific in vivo studies evaluating the efficacy of this compound in animal models for any therapeutic indication were identified in the public domain. Preclinical research often involves testing a compound's effectiveness in living organisms to understand its potential therapeutic benefits before human trials. The absence of such data for this specific compound means its potential efficacy in a biological system remains uncharacterized in publicly available literature.

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and efficacy of a lead compound by making systematic chemical modifications. For this compound, no specific SAR studies detailing the impact of its unique structural features on biological efficacy could be found.

Impact of Halogen Substitution Patterns on Activity

The influence of the specific 5-bromo and 7-fluoro halogen substitution pattern on the biological activity of the 2,3-dihydro-1H-indole core has not been specifically documented. Generally, in medicinal chemistry, halogen substitutions can significantly affect a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity, metabolic stability, and lipophilicity. However, without specific studies on this compound, any discussion would be purely speculative.

Exploration of Side Chain Modifications